1-(4-methoxyphenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is a complex organic compound characterized by its unique molecular structure. This compound features a pyrrole ring substituted with various functional groups, including a methoxy group, methyl groups, and a carbaldehyde group. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde typically involves multiple steps, starting with the formation of the pyrrole ring. One common approach is the cyclization of a suitable precursor, such as a substituted aniline, under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to ensure high yield and purity, often involving continuous flow chemistry techniques to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkyl groups can be introduced using appropriate reagents and solvents.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major products are alcohols or amines, depending on the specific reduction conditions.
Substitution: The major products are derivatives with substituted methoxy groups.
Scientific Research Applications
1-(4-Methoxyphenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and enzyme activities.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-methoxyphenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is unique due to its specific combination of functional groups and molecular structure. Similar compounds include:
1-(4-Methoxyphenyl)ethanone: This compound lacks the pyrrole ring and has a simpler structure.
2,4,5-Trimethyl-1H-pyrrole-3-carbaldehyde: This compound lacks the methoxy group and has a different substitution pattern.
4-Methoxybenzaldehyde: This compound has a similar methoxy group but lacks the pyrrole ring and additional methyl groups.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2,4,5-trimethylpyrrole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-10-11(2)16(12(3)15(10)9-17)13-5-7-14(18-4)8-6-13/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFUDILGLSQEPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C=O)C)C2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.